molecular formula C18H19FI2N2S B5988539 N-benzyl-N-[(4-fluorophenyl)methyl]-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide

N-benzyl-N-[(4-fluorophenyl)methyl]-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide

Cat. No.: B5988539
M. Wt: 568.2 g/mol
InChI Key: INMHFSUJCQKLAK-UHFFFAOYSA-N
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Description

N-benzyl-N-[(4-fluorophenyl)methyl]-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide is a complex organic compound with a unique structure that includes a thiazole ring, a fluorophenyl group, and an iodomethyl group

Properties

IUPAC Name

N-benzyl-N-[(4-fluorophenyl)methyl]-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FIN2S.HI/c19-16-8-6-15(7-9-16)13-22(12-14-4-2-1-3-5-14)18-21-11-17(10-20)23-18;/h1-9,17H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMHFSUJCQKLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)N(CC2=CC=CC=C2)CC3=CC=C(C=C3)F)CI.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FI2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[(4-fluorophenyl)methyl]-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzyl and fluorophenyl groups. The iodomethyl group is then added through a halogenation reaction. The final step involves the formation of the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[(4-fluorophenyl)methyl]-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-N-[(4-fluorophenyl)methyl]-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of thiazole derivatives on biological systems. It may also serve as a probe for investigating biochemical pathways.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-benzyl-N-[(4-fluorophenyl)methyl]-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-fluoroaniline: This compound shares the benzyl and fluorophenyl groups but lacks the thiazole ring and iodomethyl group.

    4-Fluorobenzylamine: Similar to N-benzyl-4-fluoroaniline, this compound has the fluorophenyl group but lacks the thiazole ring and iodomethyl group.

    Indole derivatives: These compounds have a different core structure but may share some functional groups with N-benzyl-N-[(4-fluorophenyl)methyl]-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its thiazole ring structure. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

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